![molecular formula C14H12N6O2 B2779619 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 2034325-19-2](/img/structure/B2779619.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide, also known as OBT or OBT-2PA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a potential candidate for various applications in the field of medicine and biology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
- A study by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, showing significant antiviral activities against the bird flu influenza (H5N1) (Hebishy et al., 2020).
Reactivity and Structural Analysis
- Research by Ledenyova et al. (2018) investigated the reactivity of similar compounds in the presence of thiourea, providing insights into their chemical properties and potential applications in medicinal chemistry (Ledenyova et al., 2018).
Antibacterial and Antifungal Properties
- A study by Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, revealing their potential antibacterial and antifungal activities (Hassan, 2013).
- Similarly, Solankee et al. (2009) synthesized chalcones, pyrazolines, and aminopyrimidines, demonstrating their antibacterial properties (Solankee et al., 2009).
Photosynthetic Electron Transport Inhibition
- Vicentini et al. (2005) explored pyrazole derivatives as inhibitors of photosynthetic electron transport, which could have implications in agricultural chemistry (Vicentini et al., 2005).
Antitumor and Antimicrobial Activities
- Riyadh (2011) investigated enaminones as building blocks for synthesizing substituted pyrazoles with notable antitumor and antimicrobial activities (Riyadh, 2011).
Mechanistic and Structural Studies
- Mironovich and Shcherbinin (2014) studied the reactivity of similar compounds under various conditions, contributing to the understanding of their chemical behavior (Mironovich & Shcherbinin, 2014).
Wirkmechanismus
Target of Action
The primary targets of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . For example, one of the derivatives of this compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode , demonstrating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
The inhibition of AChE and BuChE by this compound affects the cholinergic pathway, which is involved in memory and learning processes . By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the brain, which can help improve memory and cognitive function .
Result of Action
The result of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels in the brain . This can potentially improve memory and cognitive function, making this compound a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-13(12-9-15-5-6-16-12)17-7-8-20-14(22)10-3-1-2-4-11(10)18-19-20/h1-6,9H,7-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECHGFMYSFXDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.